molecular formula C14H30ClNO2 B12678249 N-Dodecylglycine hydrochloride CAS No. 21937-95-1

N-Dodecylglycine hydrochloride

Cat. No.: B12678249
CAS No.: 21937-95-1
M. Wt: 279.84 g/mol
InChI Key: HPYQMMRAJGWWHU-UHFFFAOYSA-N
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Description

Significance of Amino Acid-Based Surfactants in Scientific Inquiry

Amino acid-based surfactants are a class of surface-active agents that have become increasingly important in research. tandfonline.comchalmers.se Their appeal stems from several key characteristics, including high biodegradability, low toxicity, and excellent surface-active properties like emulsification and detergency. tandfonline.com These surfactants are considered environmentally friendly and are mild to the skin and eyes. tandfonline.com

The versatility of amino acids as building blocks allows for the synthesis of a wide array of surfactants with tailored properties. researchgate.net By selecting different amino acids and attaching hydrophobic tails of varying lengths, researchers can create anionic, cationic, and zwitterionic amphiphiles. researchgate.net This adaptability makes them valuable tools in diverse research areas, from drug delivery and gene transfection to mineral ore flotation. tandfonline.comresearchgate.net The linkage between the amino acid headgroup and the hydrophobic tail, often an amide or ester bond, is readily cleavable, contributing to their biodegradability. researchgate.net

Historical Context of N-Dodecylglycine Derivatives in Research

Surfactants based on amino acids have been a subject of study for several decades. chalmers.se N-acylamino acid salts, which include derivatives of glycine (B1666218), are among the most common types of amino acid surfactants. chalmers.se Research into N-dodecylglycine and its derivatives has explored their synthesis and physicochemical properties. For instance, studies have investigated the synthesis of N-dodecyl glycine sodium salt and its behavior in aqueous solutions, including its Krafft temperature and critical micelle concentration (CMC). chalmers.se The "borrowing hydrogen" strategy has been explored as a sustainable method for the N-alkylation of unprotected amino acids, including glycine, with alcohols like 1-dodecanol (B7769020) to produce N-dodecylglycine. rug.nl This highlights a move towards greener synthetic routes in surfactant research. rug.nl

Scope and Research Trajectories of N-Dodecylglycine Hydrochloride Studies

Current and future research on this compound and related compounds is focused on several key areas. One major trajectory is the continued exploration of green and sustainable synthesis methods. rug.nlgoogle.com Another significant area of investigation is the application of these surfactants in complex systems. For example, studies have examined the interaction of N,N-Dimethyl-N-dodecylglycine betaine (B1666868), a related zwitterionic detergent, with proteins like myoglobin (B1173299) to understand protein denaturation and heme dissociation. nih.govresearchgate.netmdpi.com Research has also delved into the effects of ionic liquids on the behavior of these surfactants, which is crucial for their application in various industrial and biological processes. nih.govsemanticscholar.org The synthesis of mesoporous silica (B1680970) using sodium N-dodecyl glycine as a template further illustrates the diverse applications of these surfactants in materials science. researchgate.net

Physicochemical Properties of N-Dodecylglycine and its Derivatives

The following table summarizes key physicochemical properties of N-Dodecylglycine.

PropertyValue
Molecular Formula C14H29NO2
Molecular Weight 243.386 g/mol
Density 0.925 g/cm³
Boiling Point 356.4 °C at 760 mmHg
Flash Point 169.4 °C
Vapor Pressure 4.83E-06 mmHg at 25°C
LogP 3.97240

Source: chemsrc.com

Research Findings on N-Dodecylglycine Derivatives

DerivativeResearch FocusKey FindingsReference
N-Dodecylglycine sodium salt Physicochemical propertiesKrafft temperature is above 40°C at pH 13. It is not completely soluble in aqueous solution below this temperature. chalmers.se
Mono-N-dodecylglycine SynthesisCan be synthesized from glycine and 1-dodecanol with an iron-based catalyst, yielding 54% mono-N-dodecylglycine and 8% N,N-didodecylglycine. google.com
N,N-Dimethyl-N-dodecylglycine betaine (EBB) Protein DenaturationEBB can induce the dissociation of the heme group from myoglobin but does not fully denature the protein's secondary structure. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

21937-95-1

Molecular Formula

C14H30ClNO2

Molecular Weight

279.84 g/mol

IUPAC Name

2-(dodecylamino)acetic acid;hydrochloride

InChI

InChI=1S/C14H29NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14(16)17;/h15H,2-13H2,1H3,(H,16,17);1H

InChI Key

HPYQMMRAJGWWHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCC(=O)O.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Dodecylglycine Hydrochloride

Advanced Synthetic Routes for N-Dodecylglycine Hydrochloride

The synthesis of N-alkyl amino acids, such as N-dodecylglycine, has traditionally relied on stoichiometric methods like reductive alkylation with aldehydes or nucleophilic substitution with alkyl halides. google.com These methods often suffer from significant drawbacks, including the use of hazardous reagents and the generation of substantial waste. google.commanchester.ac.uk In response, modern research has focused on developing more sustainable and efficient catalytic strategies. google.comnih.gov A particularly powerful and atom-economic approach is the direct N-alkylation of amino acids using alcohols, a process facilitated by "borrowing hydrogen" catalysis. google.com This method involves the temporary, catalyst-mediated oxidation of the alcohol to an aldehyde, which then reacts with the amino acid to form an imine, followed by the hydrogenation of the imine back to the N-alkylated product, regenerating the catalyst and producing only water as a byproduct. google.com

Direct N-Alkylation of Unprotected Amino Acids with Long-Chain Alcohols

A significant advancement in the synthesis of N-alkyl amino acids is the direct coupling of unprotected amino acids with alcohols. nih.govgoogle.com This methodology avoids the need for protecting groups and utilizes alcohols as readily available, inexpensive, and often renewable alkylating agents. nih.govgoogle.com The direct N-alkylation of glycine (B1666218) with a long-chain alcohol like 1-dodecanol (B7769020) provides a direct route to N-dodecylglycine. google.com This transformation is highly selective and produces water as the sole byproduct, simplifying purification procedures. google.com

The direct N-alkylation of amino acids with alcohols is effectively catalyzed by homogeneous ruthenium (Ru) and iron (Fe) complexes. google.com Research has demonstrated that a well-defined Ru catalyst can achieve high yields in this transformation. google.com For instance, the coupling of glycine with long-chain alcohols such as 1-nonanol and 1-dodecanol has resulted in excellent yields of over 90% for the corresponding mono-N-alkylated glycine derivatives. google.com

Optimization of reaction conditions is crucial for maximizing yield and selectivity. Key parameters include the choice of catalyst, catalyst loading, temperature, and the ratio of reactants. For the iron-catalyzed N-alkylation of glycine with 1-dodecanol, ideal conditions were identified at 110°C with a 5 mol % catalyst loading, which successfully produced mono-N-dodecylglycine. google.com

Table 1: Catalytic N-Alkylation of Glycine with 1-Dodecanol
Catalyst SystemAlcoholTemperatureCatalyst LoadingIsolated Yield (Mono-alkylated product)Reference
Ruthenium Complex1-DodecanolNot specified1 mol %>90% google.com
Iron Complex (Cat 2)1-Dodecanol110°C5 mol %54% google.com

Control over the degree of alkylation—achieving either mono- or di-N-alkylation—is a critical aspect of synthesizing N-alkyl amino acids. google.comgoogle.com In the direct alkylation of glycine with alcohols, selectivity can be effectively controlled by adjusting the ratio of the amino acid to the alcohol. google.com For example, in the reaction with 1-pentanol, adjusting the glycine-to-alcohol ratio allows for the selective formation of either the mono-N-alkylated or the di-N-alkylated product. google.com

In the iron-catalyzed reaction of glycine with 1-dodecanol, the primary product isolated was mono-N-dodecylglycine (54% yield), with a smaller amount of N,N-didodecylglycine (8% yield) also being formed. google.com This indicates a preference for mono-alkylation under these specific conditions. For other amino acids, steric hindrance can play a significant role; for instance, the alkylation of certain amino acids with 2-butanol (B46777) resulted in exclusively mono-alkylated products, likely due to the steric bulk of the initial alkyl group preventing a second alkylation. google.com

Table 2: Selectivity in the Iron-Catalyzed N-Alkylation of Glycine with 1-Dodecanol
ProductIsolated YieldReference
Mono-N-dodecylglycine54% google.com
N,N-Didodecylglycine8% google.com

A major driver in modern chemical synthesis is the development of sustainable processes that utilize renewable resources and non-precious metal catalysts. nih.govgoogle.com The direct N-alkylation of amino acids with fatty alcohols using iron-based catalysts represents a significant step towards a fully sustainable and bio-based route to surfactants. nih.govgoogle.com Both amino acids and many long-chain alcohols can be derived from renewable feedstocks. google.com

The use of an abundant, non-precious metal like iron as the catalyst is a key feature of this green transformation. google.com The iron-catalyzed reaction between glycine and various fatty alcohols, including 1-dodecanol, produces the desired N-alkyl amino acid with only water as a byproduct, representing a nearly ideal, atom-economic process. google.com This approach provides a direct pathway to fully bio-based surfactants, aligning with the principles of green chemistry. nih.gov

Alternative Synthetic Pathways for N-Alkyl Amino Acids

While direct alkylation with alcohols is a powerful method, several alternative pathways for the synthesis of N-alkyl amino acids exist. One common strategy involves the N-alkylation of amino acid esters rather than the unprotected free acids. monash.edu This can be achieved using ruthenium catalysts through a similar hydrogen borrowing mechanism, providing a robust method for functionalizing α-amino acid esters and amides with alcohols while retaining stereochemical integrity. manchester.ac.ukmonash.edu

Another established method is the alkylation of glycine Schiff bases, often using nickel(II) complexes. researchgate.net These complexes serve as practical nucleophilic glycine equivalents that can be readily mono- or bis-alkylated with alkyl halides under homogeneous or phase-transfer catalysis conditions. researchgate.net This approach is particularly useful for the asymmetric synthesis of a wide variety of α-amino acids. researchgate.net

A more traditional route includes the aminolysis of chloroacetic acid with the corresponding alkylamine. researchgate.net For instance, N-dodecylglycine can be conceptualized as the product of a reaction between dodecylamine (B51217) and chloroacetic acid. Furthermore, N-protected amino acids can be alkylated under basic conditions. N-tosyl or N-carbamoyl protected amino acids can be deprotonated with a base like sodium hydride and subsequently alkylated with an alkyl halide, such as methyl iodide, to yield the N-alkylated product. monash.edu

Synthesis of Analogous N-Dodecylglycine Salts (e.g., Sodium Salt)

N-alkyl amino acids like N-dodecylglycine are often used as surfactants in their salt form, such as the sodium or potassium salt. google.com The conversion of the free acid to its corresponding salt is typically a straightforward neutralization reaction. After synthesizing N-dodecylglycine, its sodium salt (sodium N-dodecylglycinate) can be prepared by reacting it with a sodium base, such as sodium hydroxide. google.com

Alternative synthetic strategies can also directly yield the salt. For example, a common method for producing N-acyl amino acid salts is the Schötten-Baumann reaction, where an amino acid is reacted with an acyl chloride or, in a related fashion, an alkyl chloroformate, under basic conditions. nih.gov Another approach involves the reaction of a fatty alkyl ester with an amino acid salt (like sodium glycinate) in the presence of an alkoxide catalyst to produce the N-acyl amino acid salt. google.com A relevant synthesis for a similar chelating surfactant, sodium N-dodecylenediaminetriacetate, utilizes sodium chloroacetate (B1199739) as a key reagent followed by neutralization with NaOH, demonstrating a pathway where the sodium salt is built into the final product.

Functionalization and Derivatization Strategies of this compound

This compound and related amino acid-based surfactants are versatile molecules whose properties can be finely tuned through chemical modification. These derivatization strategies are employed to enhance their performance in specific applications, ranging from advanced materials science to the synthesis of novel bio-based surfactants with tailored functionalities.

Modification for Enhanced Material Compatibility (e.g., Fullerene Derivatives)

The functionalization of amino acid surfactants is a key strategy for improving their compatibility with and dispersion of advanced materials like nanoparticles. This involves both non-covalent surface modification and direct covalent conjugation to create novel hybrid materials.

One significant area of research is the development of fullerene-amino acid conjugates. nih.govmdpi.com Fullerenes, such as Buckminsterfullerene (C60), are highly hydrophobic and require modification for use in biological or aqueous systems. nih.govnih.gov Conjugating them with amphiphilic amino acid derivatives renders them more dispersible and biocompatible. A common synthetic strategy is the Bingel-Hirsch reaction, a cyclopropanation method, which allows for the controlled attachment of functional groups to the fullerene cage. mdpi.com For instance, malonate ester derivatives carrying amino acids can be reacted with C60 to form stable conjugates. mdpi.com This approach has been used to decorate the fullerene surface with various amino acid derivatives, creating sophisticated bio-nano structures. nih.govmdpi.com The amino acid moiety provides not only improved solubility but also introduces specific functionalities, such as charge and opportunities for further chemical linkage. nih.gov

These fullerene amphiphiles, which combine the hydrophobic fullerene core with polar headgroups derived from amino acids, can self-assemble into structures like liposomes, enhancing their delivery potential for therapeutic applications. nih.gov The resulting conjugates have been studied for various applications, including their potential as antimicrobial agents and for drug delivery. nih.gov

Beyond direct conjugation, amino acid-based surfactants are crucial for the stabilization and dispersion of various nanoparticles, such as titanium dioxide (TiO2) and silica (B1680970). alfa-chemistry.comresearchgate.net The surfactant molecules adsorb onto the nanoparticle surface. acs.orgnih.gov This creates a stabilizing layer where the hydrophobic tails of the surfactant interact with the nanoparticle surface while the hydrophilic amino acid headgroups face the aqueous medium. nih.gov This process prevents the nanoparticles from aggregating, which is critical for their effective application in fields like enhanced oil recovery and the formulation of advanced materials. alfa-chemistry.comresearchgate.net

Synthesis of Related Amino Acid-Based Surfactants

The synthesis of this compound is part of a broader class of N-acyl amino acid surfactants, which are valued for being derived from renewable resources like fatty acids and amino acids. ub.eduresearchgate.net The primary commercial route for synthesizing these compounds is the Schotten-Baumann reaction. chalmers.se This method involves the acylation of the amino group of an amino acid (like glycine) with a long-chain acyl chloride (such as lauroyl chloride) under alkaline conditions.

Alternative synthetic pathways focus on improving the environmental profile of the process. One such "green" approach involves the N-alkylation of an amino acid ester using a long-chain fatty alcohol instead of an alkyl halide, catalyzed by ruthenium. chalmers.se Enzymatic synthesis is another important methodology, using enzymes like lipase (B570770) to catalyze the formation of amide or ester bonds between the fatty acid and the amino acid, which can proceed under milder reaction conditions. chalmers.seacademie-sciences.fr

The structural diversity of available amino acids allows for the creation of a wide range of surfactants. academie-sciences.fr Depending on the amino acid used, the resulting surfactant can be anionic (e.g., from glutamic acid), cationic (e.g., from arginine or lysine), or zwitterionic. ub.eduacademie-sciences.fr Further derivatization can lead to more complex structures, such as "gemini" surfactants, which feature two hydrophobic tails and two hydrophilic headgroups linked by a spacer. chalmers.se

Below is an interactive data table summarizing various synthetic methodologies for amino acid-based surfactants.

Synthetic MethodReactantsKey FeaturesReference
Schotten-Baumann ReactionAmino Acid + Acyl ChlorideMost common commercial route; high yield; conducted under alkaline conditions. chalmers.se
N-Alkylation (Green Chemistry)Amino Acid Ester + Fatty AlcoholUses renewable fatty alcohols instead of alkyl halides; requires a catalyst (e.g., Ruthenium). chalmers.se
Enzymatic SynthesisAmino Acid + Fatty Acid/EsterUtilizes enzymes (e.g., lipase); proceeds under mild conditions; high specificity. chalmers.seacademie-sciences.fr
Synthesis of Gemini SurfactantsDiamine Spacer + N-acylated Amino AcidsCreates dimeric structures with two headgroups and two tails; often catalyzed by enzymes like papain. chalmers.se

Influence of Structural Modifications on Compound Behavior

Structural modifications to amino acid-based surfactants have a profound impact on their physicochemical properties and functional behavior, including surface activity, aggregation, biodegradability, and biological interactions. researchgate.netacademie-sciences.fr

The hydrophobic alkyl chain is a primary determinant of the surfactant's properties. Increasing the chain length generally decreases the critical micelle concentration (CMC), meaning fewer molecules are needed to form micelles. It also enhances the hydrophobicity of surfaces when the surfactant is used for modification. researchgate.net

The amino acid headgroup dictates the surfactant's ionic character and interactions. researchgate.net For example, surfactants based on glutamic acid, which has two carboxyl groups, exhibit different pH-dependent properties compared to those based on glycine, which has one. chalmers.se The presence of specific functional groups, like the guanidine (B92328) group in arginine, can impart significant antimicrobial properties. ub.edunih.gov Furthermore, the inherent chirality of natural amino acids can be used to create surfactants that form chiral aggregates, which is relevant for specialized applications. researchgate.net

The linker group connecting the hydrophobic tail and the amino acid headgroup also plays a role. Amide linkages, common in N-acyl derivatives, can participate in hydrogen bonding, which influences the packing of the molecules at interfaces and their self-assembly behavior. researchgate.net

An interactive data table summarizing the influence of these structural modifications is provided below.

Structural ModificationEffect on PropertyExampleReference
Increased Alkyl Chain LengthDecreases Critical Micelle Concentration (CMC); Increases hydrophobicity.A C14 chain has a lower CMC than a C12 chain. researchgate.net
Change of Amino Acid HeadgroupAlters ionic character (anionic, cationic, zwitterionic) and biological activity.Using arginine instead of glycine introduces a positive charge and antimicrobial properties. ub.eduacademie-sciences.fr
Number of Carboxylic GroupsAffects pH sensitivity and charge density.Glutamate-based surfactants (2 COOH) have a different pH response than glycinates (1 COOH). chalmers.se
Modification of Linker GroupInfluences molecular packing and hydrogen bonding capability.Amide linkers can form hydrogen bonds, affecting self-assembly. researchgate.net
Dimerization (Gemini Structure)Significantly lowers CMC and increases surface activity compared to single-chain counterparts.Two N-acylated arginine moieties linked by a spacer. chalmers.se

Physicochemical Investigations of N Dodecylglycine Hydrochloride in Solution

Surface Activity and Interfacial Phenomena

N-Dodecylglycine hydrochloride is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) head group and a water-fearing (hydrophobic) tail. This dual nature drives its tendency to accumulate at interfaces, such as the boundary between air and water, where it can orient itself to satisfy the affinities of both parts of the molecule. This interfacial activity is responsible for its ability to significantly alter the properties of the solution's surface.

One of the defining characteristics of a surfactant like this compound is its ability to lower the surface tension of a solvent, typically water. As the surfactant is added to water, the amphiphilic molecules migrate to the surface. The hydrophobic dodecyl chains orient themselves away from the aqueous phase, pointing towards the air, while the hydrophilic glycine (B1666218) hydrochloride head groups remain immersed in the water. This arrangement disrupts the cohesive energy between water molecules at the surface, leading to a marked reduction in surface tension.

The reduction in surface tension continues as the concentration of this compound increases, up to a certain point. Once the surface becomes saturated with surfactant monomers, the surface tension reaches a minimum value and remains relatively constant with further increases in concentration. This point of saturation corresponds to the Critical Micelle Concentration (CMC).

The expected behavior of this compound in reducing the surface tension of water is illustrated in the table below, showing representative data for a surfactant with a similar C12 alkyl chain.

Table 1: Representative Surface Tension of an Aqueous Surfactant Solution at 25°C

Surfactant Concentration (mol/L) Surface Tension (mN/m)
0.0001 65.4
0.0005 58.2
0.001 52.1
0.005 41.3
0.010 36.5
0.015 (CMC) 33.0
0.020 32.9

At the air-water interface, this results in the formation of a monolayer of surfactant molecules. The hydrophobic tails are directed towards the air, creating a lower-energy, hydrocarbon-like surface, while the charged, hydrophilic glycine hydrochloride head groups are solvated by the water molecules below. This oriented monolayer effectively reduces the interfacial tension between the air and water phases. The packing density of these molecules at the interface increases with concentration until a state of maximum packing is achieved at the CMC.

Micellization and Self-Assembly Dynamics

Beyond the CMC, the addition of more this compound to the solution does not lead to a further reduction in surface tension because the interface is already saturated. Instead, the surfactant monomers begin to self-assemble into organized aggregates within the bulk solution. These aggregates are known as micelles.

The Critical Micelle Concentration (CMC) is a fundamental and defining property of any surfactant. It is the specific concentration at which micelles first begin to form in a solution. Below the CMC, this compound exists primarily as individual monomers. Above the CMC, any additional surfactant added to the system will preferentially form micelles, while the monomer concentration remains relatively constant at the CMC value. This transition is not a single point but a narrow concentration range, and it is accompanied by abrupt changes in several physical properties of the solution.

The CMC can be determined experimentally by monitoring a physical property of the surfactant solution as a function of its concentration. The CMC is identified as the concentration at which a distinct break or change in the slope of the plotted data occurs. nih.gov

Surface Tension Method: This is one of the most common methods for determining the CMC of both ionic and non-ionic surfactants. nih.gov The surface tension of the solution is measured across a range of concentrations. When surface tension is plotted against the logarithm of the surfactant concentration, the data typically shows two linear regions. The first region exhibits a steep negative slope as the added surfactant populates the interface and reduces surface tension. The second region, occurring after the interface is saturated, is nearly horizontal. The point where these two lines intersect is taken as the CMC.

Conductivity Method: This method is particularly suitable for ionic surfactants like this compound. The electrical conductivity of the solution is measured as the surfactant concentration is increased. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, micelles are formed. While the micelles themselves are charged, their mobility is much lower than that of the individual monomers due to their larger size and the binding of counter-ions. Consequently, the rate of increase in conductivity with concentration is significantly lower. The CMC is determined from the break point in the plot of conductivity versus concentration. nih.gov

The structure of a surfactant molecule, particularly the length of its hydrophobic alkyl chain, has a profound impact on its CMC. For a homologous series of surfactants, increasing the length of the alkyl chain leads to a decrease in the CMC. nih.govrsc.orgcolumbia.edu This occurs because a longer hydrophobic tail has a greater tendency to be removed from the aqueous environment, making the formation of micelles more energetically favorable at lower concentrations.

This relationship can be described by the following general rule: for each additional methylene (B1212753) group (-CH2-) added to the alkyl chain, the CMC is approximately halved. This trend is a direct consequence of the increasing hydrophobicity of the molecule.

Table 2: Representative Influence of Alkyl Chain Length on the CMC of Cationic Surfactants

Surfactant (Alkyltrimethylammonium Bromide Series) Number of Carbon Atoms in Alkyl Chain Approximate CMC (mol/L)
Decyltrimethylammonium Bromide 10 0.065
Dodecyltrimethylammonium Bromide 12 0.016
Tetradecyltrimethylammonium Bromide 14 0.004

Based on this established principle, this compound, with its C12 alkyl chain, is expected to have a relatively low CMC, reflecting the significant hydrophobic driving force for micellization. nih.govrsc.org

Determination of Critical Micelle Concentration (CMC)

Effects of pH, Temperature, and Electrolyte Concentration on Micellization

The process of micellization, the self-assembly of surfactant molecules into colloidal aggregates, is significantly influenced by solution conditions such as pH, temperature, and the presence of electrolytes. These factors alter the thermodynamics of micelle formation and the critical micelle concentration (CMC), which is the minimum concentration at which micelles begin to form. wikipedia.org

Effect of pH: The pH of the solution plays a crucial role in the micellization of pH-sensitive surfactants like this compound. Changes in pH can alter the charge of the surfactant's headgroup, thereby affecting the electrostatic interactions between them. For amino acid-based surfactants, as the pH changes, the degree of ionization of the carboxyl and amino groups is modified. This leads to variations in the headgroup's charge and, consequently, the repulsion between surfactant monomers. mdpi.com A change in the headgroup charge can either favor or hinder micelle formation, thus increasing or decreasing the CMC. mdpi.com For instance, at a pH where the headgroup has a lower net charge, electrostatic repulsion is reduced, which typically leads to a lower CMC. mdpi.com Conversely, at a pH that increases the headgroup charge, repulsion is enhanced, and a higher concentration of surfactant is required to form micelles, resulting in a higher CMC. mdpi.com The transition from micelles to other aggregate structures like vesicles can also be triggered by pH changes. nist.gov

Effect of Temperature: Temperature has a dual effect on micellization. Initially, an increase in temperature generally favors micellization, leading to a decrease in the CMC. This is attributed to the disruption of the structured water molecules surrounding the hydrophobic tail of the surfactant, which is an entropically favorable process. scispace.comjsirjournal.com However, beyond a certain point, a further increase in temperature can disrupt the stability of the micelles themselves, causing the CMC to increase. nih.gov This results in a characteristic U-shaped curve when plotting CMC against temperature for many ionic surfactants. scialert.net The temperature at which the CMC is at its minimum is a key characteristic of the surfactant. scialert.net

Effect of Electrolyte Concentration: The addition of electrolytes, such as salts, to a solution of an ionic surfactant generally promotes micellization, leading to a decrease in the CMC. The counterions from the electrolyte can screen the electrostatic repulsion between the charged headgroups of the surfactant molecules in the micelle. ajchem-b.comajchem-b.com This reduction in repulsion allows the surfactant molecules to pack more closely together, facilitating micelle formation at a lower concentration. novoprolabs.com The effectiveness of the electrolyte in reducing the CMC often depends on the valency and nature of the counterion. jsirjournal.com

Table 1: Illustrative Data on Factors Affecting CMC of Surfactants

FactorChange in FactorGeneral Effect on CMCPrimary Reason
pH Varies depending on surfactant pKaCan increase or decreaseAlters the charge of the surfactant headgroup, affecting electrostatic repulsion.
Temperature IncreaseInitially decreases, then may increaseDual effect of disrupting structured water (favors micellization) and increasing kinetic energy (disfavors micellization). scispace.comscialert.net
Electrolyte Conc. IncreaseDecreasesScreens electrostatic repulsion between charged headgroups, allowing for easier aggregation. ajchem-b.com

Investigation of Micelle Structure and Aggregation Number

The structure of micelles formed by this compound in solution is typically spherical at concentrations just above the CMC, with the hydrophobic dodecyl chains forming the core and the hydrophilic glycine hydrochloride headgroups forming the outer shell, in contact with the aqueous environment. The shape and size of these micelles can be influenced by factors such as surfactant concentration, temperature, pH, and ionic strength. researchgate.net

The aggregation number (N) is a key parameter that characterizes a micelle, representing the average number of surfactant monomers that assemble to form a single micelle. wikipedia.org This number is not fixed and can vary with changes in solution conditions. For instance, an increase in the length of the alkyl chain of a surfactant generally leads to an increase in the aggregation number. nih.gov The aggregation number is a crucial determinant of the micelle's size and its capacity to solubilize other molecules.

Several experimental techniques are employed to determine the aggregation number of micelles. These include steady-state fluorescence quenching, small-angle X-ray scattering (SAXS), and isothermal titration calorimetry. nih.govnih.gov In fluorescence quenching, the quenching of a fluorescent probe solubilized in the micelles by a quencher molecule is monitored. The statistics of the quenching process are related to the concentration of micelles, from which the aggregation number can be calculated. nih.gov SAXS provides detailed information about the size and shape of the micelles in solution. nih.gov

Table 2: Methods for Determining Micelle Aggregation Number

MethodPrincipleInformation Obtained
Steady-State Fluorescence Quenching Measures the quenching of a micelle-solubilized fluorophore by a quencher. nih.govAverage aggregation number.
Small-Angle X-ray Scattering (SAXS) Analyzes the scattering pattern of X-rays by the micelles. nih.govMicelle shape, size, and aggregation number. nih.gov
Isothermal Titration Calorimetry (ITC) Measures the heat changes associated with micelle formation. wikipedia.orgThermodynamic parameters of micellization and aggregation number.

Krafft Temperature Determination and Solubility Transitions

The Krafft temperature (Tk) is a critical physicochemical parameter for surfactants, defined as the temperature at which the solubility of the surfactant becomes equal to its critical micelle concentration. Below the Krafft temperature, the solubility of the surfactant is low, and it exists primarily as monomers in solution. As the temperature is raised, the solubility of the surfactant increases. At the Krafft temperature, a significant increase in solubility is observed because, above this temperature, the surfactant molecules can form micelles.

The determination of the Krafft temperature is crucial for understanding the practical applications of a surfactant, as it dictates the minimum temperature at which the surfactant can be effectively used in its aggregated form. The Krafft point can be determined by observing the temperature at which a surfactant solution becomes clear upon heating from a turbid state at a lower temperature.

pH-Dependent Solution Properties and Ionization Behavior

This pH-dependent ionization has a profound impact on the surfactant's behavior in solution. For example, the surface activity and the ability to form micelles can be significantly altered by changing the pH. At a pH where the headgroup is zwitterionic or has a net neutral charge, the surfactant may exhibit its highest surface activity. Conversely, at pH values where the headgroup carries a net positive or negative charge, electrostatic repulsion between the headgroups can influence the packing of the surfactant molecules at interfaces and in micelles.

Supramolecular Assembly and Nanostructure Formation

Research into Mechanism of Self-Assembly (e.g., Peptoid Nanosheets)

N-substituted glycines, also known as peptoids, are a class of polymers that are isomers of peptides. nih.gov Due to their unique chemical structure, certain peptoid sequences can self-assemble into well-defined nanostructures, such as nanosheets. nih.gov The mechanism of this self-assembly is a subject of intensive research.

Peptoid nanosheets are highly ordered, two-dimensional structures that can be formed from peptoids with alternating hydrophobic and ionic monomers. The self-assembly process is often initiated at an interface, such as an air-water or oil-water interface. At this interface, the peptoid chains can become organized, with their hydrophobic side chains oriented away from the aqueous phase and their hydrophilic, charged side chains interacting with the water. This initial ordering facilitates the subsequent assembly of the peptoid chains into a monolayer, which can then further assemble into a stable, bilayer nanosheet structure. The driving forces for this assembly include hydrophobic interactions, electrostatic interactions, and potentially π-π stacking between aromatic side chains.

Formation of Supramolecular Architectures with N-Dodecylglycine Derivatives

Derivatives of N-Dodecylglycine can serve as building blocks for the formation of a variety of supramolecular architectures. Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces. nih.gov

By modifying the structure of N-Dodecylglycine, for example, by introducing different functional groups or by creating more complex molecular designs, it is possible to program the self-assembly process to yield specific nanostructures. These can range from simple micelles and vesicles to more complex structures like nanotubes, nanofibers, and ordered two-dimensional arrays. nih.gov The ability to control the self-assembly of these molecules opens up possibilities for the creation of novel materials with tailored properties for applications in areas such as nanotechnology, materials science, and biotechnology. nih.govsyngeninc.com

Interactions of N Dodecylglycine Hydrochloride with Macromolecular and Biological Systems

Detergent-Protein Interactions and Protein Denaturation Studies

N-Dodecylglycine hydrochloride, a zwitterionic surfactant, plays a significant role in the study of proteins by influencing their structure and function. Its amphiphilic nature, possessing both a hydrophobic dodecyl chain and a hydrophilic glycine (B1666218) head group with a net neutral charge, allows it to interact with proteins in a manner that can be both disruptive and stabilizing, depending on the context and concentration.

Mechanisms of Protein Unfolding by Surfactants (General Principles, e.g., Myoglobin (B1173299) Model)

The unfolding of proteins by surfactants is a complex process that generally involves the disruption of the delicate balance of non-covalent forces that maintain a protein's native three-dimensional structure. The hydrophobic core of a globular protein is a primary target for surfactant molecules. The hydrophobic tails of the surfactant can penetrate this core, disrupting the native hydrophobic interactions and leading to the exposure of nonpolar amino acid residues to the aqueous environment.

A key model for studying these interactions is the denaturation of myoglobin. Research on the interaction of myoglobin with N,N-Dimethyl-N-dodecylglycine betaine (B1666868) (a close derivative of this compound) has shown that this zwitterionic detergent can induce the dissociation of the heme group from the protein without causing complete denaturation of the polypeptide chain. nih.govnih.gov This suggests a mechanism where the detergent interacts with the protein, altering its conformation sufficiently to release the non-covalently bound heme, but without completely unraveling the protein's secondary structure. This process is often characterized by a sigmoidal transition, indicative of a cooperative unfolding or dissociation event. nih.gov

Spectroscopic techniques such as absorbance, fluorescence, and circular dichroism are instrumental in elucidating these mechanisms. For instance, an increase in tryptophan fluorescence intensity upon the addition of the detergent indicates an increase in the distance between tryptophan residues and the heme group, a hallmark of unfolding in myoglobin. nih.gov

Role in Solubilization of Membrane Proteins for Research

Membrane proteins are notoriously difficult to study due to their hydrophobic nature and integration within the lipid bilayer. Zwitterionic detergents like this compound are valuable tools for their solubilization. bohrium.com They can disrupt the lipid membrane and form mixed micelles with the membrane proteins, effectively extracting them into an aqueous solution while often preserving their native structure and function. bohrium.com The neutral charge of zwitterionic detergents is advantageous as it minimizes non-specific binding and interference with downstream applications like ion-exchange chromatography.

The derivative N,N-Dimethyl-N-dodecylglycine betaine has been specifically noted for its utility in the solubilization of membrane proteins. parkinsonsroadmap.org Its ability to break protein-protein interactions without being as harsh as ionic detergents makes it a suitable choice for extracting and stabilizing delicate membrane protein complexes for further biochemical and structural analysis. researchgate.netresearchgate.net

Impact on Protein Conformational Stability

The impact of this compound and its derivatives on protein conformational stability is multifaceted. While they can act as denaturants, particularly at high concentrations, they can also have stabilizing effects under certain conditions. The zwitterionic nature of the glycine headgroup can interact favorably with both charged and polar groups on the protein surface.

Studies on glycine betaine, a related osmolyte, have shown that it can protect membrane integrity and stabilize proteins against osmotic stress. nih.govnih.gov It is thought to interact with both hydrophobic and hydrophilic domains of macromolecules, thereby stabilizing their native conformation. nih.gov However, the interaction is complex; for proteins stabilized by aromatic amino acid clusters, glycine betaine has been shown to have both stabilizing and destabilizing effects depending on its concentration. nih.govnih.gov This dual nature arises from a balance between the stabilizing effect of being excluded from the protein surface and the potential destabilizing effect of specific interactions, such as cation-π interactions with aromatic residues. nih.gov

The table below summarizes the observed effects of a zwitterionic N-dodecylglycine derivative on myoglobin stability.

Spectroscopic MethodObservation with N,N-Dimethyl-N-dodecylglycine betaineInterpretation
AbsorbanceSigmoidal transition in heme absorbanceHeme dissociation from the protein
FluorescenceSignificant increase in tryptophan fluorescenceIncreased distance between tryptophan and heme, indicating partial unfolding
Circular DichroismPartial loss of secondary structureThe detergent does not cause complete denaturation

Maintenance of Antibody Reactivity in Research Preparations

In the context of immunological research and diagnostics, maintaining the native conformation of antibodies is crucial for their binding affinity and specificity. Zwitterionic detergents are often preferred in formulations containing antibodies because they are generally milder than ionic detergents and less likely to cause denaturation that would compromise antibody reactivity. nih.gov

Specifically, N,N-Dimethyl-N-dodecylglycine betaine has been reported to be effective in not only solubilizing proteins but also in maintaining antibody reactivity in research preparations. parkinsonsroadmap.org This property is critical when preparing antigens for immunoassays or when working with antibody-based detection systems where the structural integrity of the antibody's antigen-binding site (Fab region) is paramount.

Purification Methodologies for Specific Proteins (e.g., LRRK2, Viral Antigens)

The unique properties of N-Dodecylglycine derivatives make them valuable in specific protein purification protocols.

LRRK2: Leucine-rich repeat kinase 2 (LRRK2) is a large, complex protein implicated in Parkinson's disease. Its purification can be challenging due to its size and potential for aggregation. N,N-Dimethyl-N-dodecylglycine betaine has been used in the purification of LRRK2 from Escherichia coli. parkinsonsroadmap.org The use of a zwitterionic detergent in the lysis and wash buffers can help to solubilize the protein and prevent non-specific interactions during affinity chromatography, leading to a purer and more stable protein preparation. While specific protocols may vary, the inclusion of such detergents is a key consideration in optimizing the purification of this important enzyme.

Viral Antigens: The preparation of viral antigens for vaccines and diagnostic assays often requires the disruption of the virus to release the antigenic components while preserving their immunogenicity. Zwitterionic detergents have proven effective in this application. For instance, N,N-Dimethyl-N-dodecylglycine betaine has been used to disrupt influenza A and B viruses to isolate the surface haemagglutinin (HA) and neuraminidase (NA) antigens, retaining their biological activity. nih.gov This detergent has also been utilized in the preparation of Herpes Simplex Virus 1 (HSV-1) antigens for immunization studies in mice, where it was shown to induce a protective antibody response. nih.gov The ability of this detergent to effectively solubilize viral envelopes while being mild enough to preserve the native conformation of the antigenic proteins is a significant advantage.

The table below presents findings from a study on the use of a zwitterionic detergent for HSV-1 antigen preparation.

ParameterObservationConclusion
Antibody ProductionImmunization with the antigen preparation induced antibody production in mice.The detergent-extracted antigen is immunogenic.
Latency ReductionA significant reduction in latent infection in the trigeminal ganglion was observed in vaccinated mice.The vaccine preparation offers protection against latent infection.
CorrelationA correlation was found between pre-challenge antibody levels and the establishment of latency.Higher antibody levels are associated with better protection.

Interaction with Lipid Bilayer Models

The interaction of surfactants with lipid bilayers is of fundamental importance in understanding their biological effects, including their potential as antimicrobial agents or as components in drug delivery systems. As a cationic surfactant, this compound is expected to interact strongly with model lipid membranes, particularly those containing anionic phospholipids.

The initial interaction is likely driven by electrostatic attraction between the positively charged headgroup of the surfactant and the negatively charged phosphate (B84403) groups of lipids like phosphatidylglycerol (PG) or phosphatidylserine (B164497) (PS). rsc.org Following this initial binding, the hydrophobic dodecyl tail can insert into the hydrophobic core of the lipid bilayer. acs.org

This insertion can lead to several effects on the bilayer's properties:

Disruption of lipid packing: The presence of the surfactant molecules can disrupt the ordered arrangement of the lipid acyl chains, leading to an increase in membrane fluidity.

Alteration of phase transition: The incorporation of this compound into a lipid bilayer is expected to lower the main phase transition temperature (Tm) of the lipids, indicating a fluidizing effect.

Induction of non-bilayer structures: At higher concentrations, surfactants can induce the formation of mixed micelles, leading to the solubilization and eventual disruption of the lipid bilayer.

The presence of zwitterionic phospholipids, such as phosphatidylcholine (PC), would lead to weaker initial electrostatic interactions, with the hydrophobic interactions of the dodecyl tail playing a more dominant role in the partitioning of the surfactant into the membrane.

Table 3: Predicted Effects of this compound on the Phase Transition Temperature of Model Lipid Vesicles

Lipid CompositionMain Phase Transition Temperature (Tm) without Surfactant (°C)Expected Change in Tm with this compound
DPPC (Dipalmitoylphosphatidylcholine)41Decrease
DPPC/DPPG (Dipalmitoylphosphatidylglycerol) (4:1)~39Significant Decrease
DOPC (Dioleoylphosphatidylcholine)-17Further Decrease/Fluidization

Note: This table presents expected trends based on the known behavior of cationic surfactants with lipid bilayers. The magnitude of the change in Tm would depend on the concentration of this compound.

Applications of N Dodecylglycine Hydrochloride in Advanced Materials Science

Templating Agent for Mesoporous Materials Synthesis

Synthesis of Ordered Mesoporous Silica (B1680970) Structures (e.g., Hexagonal, Cubic)

While the synthesis of ordered mesoporous silica materials like MCM-41 and SBA-15 is well-documented, the use of N-Dodecylglycine hydrochloride as the primary templating agent is not extensively reported in publicly available research. Typically, surfactants such as cetyltrimethylammonium bromide (CTAB) are used to form micellar rods that serve as the template for forming hexagonal silica structures. Similarly, other non-ionic block copolymers are known to direct the formation of cubic mesoporous structures. The specific capability of this compound to direct the synthesis of such ordered hexagonal or cubic silica structures requires further dedicated investigation to be substantiated.

Influence of N-Dodecylglycine on Sol-Gel Processes (e.g., TMOS Dissolution and Gelation)

The sol-gel process, which involves the hydrolysis and condensation of metal alkoxide precursors like tetramethoxysilane (B109134) (TMOS), is fundamental to forming silica networks. Surfactants play a crucial role in this process by interacting with the silica precursors. The influence of a specific surfactant on the rates of hydrolysis and condensation dictates the final structure of the material. However, detailed studies focusing exclusively on the effects of this compound on the dissolution and gelation kinetics of TMOS are not readily found in existing literature. General studies on the sol-gel process indicate that factors such as pH, catalyst, and the nature of the surfactant's headgroup and tail are critical, but specific data for this compound is lacking.

Tuning Pore Diameter and Structural Properties of Mesoporous Materials

Control over the pore diameter and other structural properties of mesoporous materials is essential for their application. This is often achieved by altering the synthesis conditions or the templating agent. For instance, using surfactants with different alkyl chain lengths or adding swelling agents can systematically vary the pore size. While this is a well-established principle, research specifically demonstrating the use of this compound to tune pore diameters and structural properties of mesoporous materials is not currently available.

Role in Nanoparticle Surface Modification and Dispersion

The surface properties of nanoparticles are critical for their stability, dispersibility, and functionality in various applications. Surface modification with surfactants can prevent aggregation and tailor the nanoparticle's interaction with its environment.

Development of Bilayer Coatings for Engineered Nanoparticles (e.g., Iron Oxide Nanoparticles)

Surface coating is a common strategy to improve the stability and biocompatibility of engineered nanoparticles like iron oxide nanoparticles (IONPs). While various molecules, including small organic molecules and polymers, are used for this purpose, specific research on the development of bilayer coatings using this compound on IONPs is not detailed in the available scientific literature. The formation of a bilayer typically involves a primary hydrophobic layer on the nanoparticle surface followed by a second layer that imparts hydrophilicity, a mechanism that could potentially involve amino acid-based surfactants, though specific studies with this compound are needed.

Enhancement of Aqueous Stability and Phase Transfer of Nanomaterials

Ensuring the stability of nanoparticles in aqueous solutions is crucial for many biological and environmental applications. Surfactants can adsorb to the nanoparticle surface, providing steric or electrostatic repulsion to prevent aggregation. Furthermore, specific ligands can facilitate the transfer of nanoparticles from an organic solvent to water (phase transfer), which is often a necessary step after synthesis. While the principles of nanoparticle stabilization and phase transfer are well-known, dedicated studies documenting the efficacy and mechanisms of this compound for enhancing aqueous stability or facilitating the phase transfer of specific nanomaterials are not prominently featured in the current body of research.

Lack of Specific Research Data on the Rheological Impact of this compound in Surfactant Systems

The performed searches for "this compound rheology modification in surfactant systems," "rheological properties of this compound solutions," and "viscosity of this compound surfactant systems" did not yield any relevant results containing the specific information required to accurately and factually construct the article as outlined. The search results provided general information on the rheology of other surfactant systems, which is outside the strict scope of the requested article.

Therefore, in the absence of available scientific data, it is not possible to provide a detailed and evidence-based account of this compound's role in the rheology modification of surfactant systems.

Advanced Analytical and Characterization Techniques in N Dodecylglycine Hydrochloride Research

Spectroscopic Methodologies

Spectroscopic techniques are indispensable in the study of N-Dodecylglycine hydrochloride, providing detailed information at the molecular level. These methods probe the interaction of the compound with electromagnetic radiation, yielding data on its structure, purity, aggregation state, and conformational effects on other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation and purity assessment of this compound. It provides detailed information about the chemical environment of individual atoms within the molecule.

Qualitative ¹H NMR spectroscopy is employed to confirm the molecular structure of this compound. The spectrum would exhibit characteristic signals corresponding to the protons in different parts of the molecule. For instance, the long dodecyl chain would produce a series of overlapping signals in the aliphatic region (typically 0.8-1.6 ppm), with a distinct triplet for the terminal methyl group around 0.9 ppm. The protons of the glycine (B1666218) moiety and those adjacent to the nitrogen atom would appear at lower fields due to deshielding effects. The chemical shifts are instrumental in verifying the connectivity of the atoms within the molecule.

Quantitative NMR (qNMR) is a powerful method for determining the purity of this compound without the need for a specific reference standard of the analyte itself. nih.gov This is achieved by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity and concentration. researchgate.netbwise.krnih.gov The purity is calculated based on the molar ratio of the analyte to the internal standard. For hydrochloride salts, which can sometimes present challenges in analysis due to aggregation or signal drift, specialized techniques such as using alkaline deuterated methanol can be employed to obtain accurate and precise quantitative results. researchgate.net

Parameter Description Typical ¹H NMR Chemical Shift (ppm)
Dodecyl Chain (CH₃) Terminal methyl group~0.9 (triplet)
Dodecyl Chain (-CH₂-) Methylene (B1212753) groups~1.2-1.6 (multiplets)
Glycine Moiety (-CH₂-) Methylene group of glycineShifted downfield from aliphatic region
Protons adjacent to N Protons on carbons bonded to nitrogenFurther downfield due to inductive effect

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Diffusion-Ordered Spectroscopy (DOSY) is a specialized NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.govmanchester.ac.uk This method is particularly valuable for studying the aggregation behavior of surfactants like this compound in solution.

Below its critical micelle concentration (CMC), this compound exists primarily as individual monomers, which diffuse relatively quickly. Above the CMC, the monomers self-assemble into larger micellar aggregates. These micelles, being significantly larger than the monomers, diffuse much more slowly. A DOSY experiment will therefore show two distinct diffusion coefficients: a faster one corresponding to the monomers and a slower one corresponding to the micelles. rsc.orgresearchgate.net By analyzing the changes in diffusion coefficients as a function of concentration, the CMC can be accurately determined. rsc.org Furthermore, DOSY can provide insights into the size and polydispersity of the micelles formed. rsc.org

Ultraviolet-Visible (UV-Vis) Absorbance Spectroscopy

Ultraviolet-Visible (UV-Vis) absorbance spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. While this compound itself may not have a strong chromophore for direct extensive analysis in the UV-Vis range, this technique is highly effective for studying its interactions with other molecules, particularly proteins. nih.govmdpi.com

When this compound interacts with a protein, it can cause changes in the protein's microenvironment, which in turn can affect the absorbance of aromatic amino acid residues like tryptophan and tyrosine. mdpi.com By monitoring changes in the UV-Vis spectrum of a protein upon the addition of this compound, information about the binding process, such as the formation of a complex and potential conformational changes, can be inferred.

Fluorescence Spectroscopy (e.g., Tryptophan, DPH)

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions and environments. In the context of this compound research, it is particularly useful for investigating micelle formation and interactions with proteins.

The fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) is often used to determine the CMC of surfactants. DPH has low fluorescence in aqueous environments but exhibits significantly enhanced fluorescence when it partitions into the hydrophobic core of micelles. nih.gov By monitoring the fluorescence intensity of DPH as a function of this compound concentration, a sharp increase in intensity is observed at the CMC, allowing for its precise determination.

Furthermore, the intrinsic fluorescence of tryptophan residues in proteins can be used to study their interaction with this compound. nih.gov The binding of the surfactant to a protein can lead to quenching of the tryptophan fluorescence, either through direct interaction or by inducing conformational changes that alter the local environment of the tryptophan residues. nih.govrsc.org Analysis of this quenching can provide information on binding affinities and mechanisms. nih.gov

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of chiral molecules, particularly proteins. springernature.com It measures the differential absorption of left- and right-circularly polarized light. CD is highly sensitive to changes in protein conformation, making it an excellent tool to investigate the effects of this compound on protein structure. nih.govdoi.org

When a protein interacts with a surfactant like this compound, its secondary structure (e.g., α-helix and β-sheet content) can be altered. mdpi.com By recording the CD spectrum of a protein in the absence and presence of varying concentrations of this compound, these conformational changes can be monitored and quantified. mdpi.com For instance, an increase or decrease in the characteristic CD signals for α-helices (negative bands at ~208 and ~222 nm) and β-sheets (a negative band around 218 nm) would indicate a change in the protein's secondary structure upon binding of the surfactant. mdpi.com

Technique Application in this compound Research Key Findings
NMR Spectroscopy Structure elucidation and purity determinationConfirmation of molecular structure and quantification of purity
DOSY Aggregation and micelle formation studiesDetermination of Critical Micelle Concentration (CMC) and micelle size
UV-Vis Spectroscopy Interaction studies with other molecules (e.g., proteins)Detection of complex formation and binding events
Fluorescence Spectroscopy CMC determination and protein interaction analysisMeasurement of CMC using probes like DPH; study of binding through tryptophan fluorescence quenching
Circular Dichroism Conformational changes in proteins upon interactionQuantification of changes in protein secondary structure (α-helix, β-sheet)

Infrared (IR) Spectroscopy for Structural Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule and confirming its chemical structure. For this compound, the IR spectrum provides characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. Analysis of the spectrum would reveal key peaks associated with the dodecyl chain, the glycine moiety, and the hydrochloride salt.

Key characteristic peaks expected in the IR spectrum of this compound would include:

C-H stretching vibrations from the long dodecyl alkyl chain, typically observed in the 2850-3000 cm⁻¹ region.

C=O stretching vibration of the carboxylic acid group in the glycine moiety, which is expected around 1700-1725 cm⁻¹.

N-H stretching vibrations from the protonated amine group, which would appear as a broad band in the 2400-3300 cm⁻¹ region, often overlapping with O-H stretching if any water is present.

C-N stretching vibrations , typically found in the 1000-1250 cm⁻¹ range.

O-H bend vibrations from the carboxylic acid group, usually seen around 1400-1440 cm⁻¹ and 910-950 cm⁻¹.

While a specific, publicly available, peer-reviewed IR spectrum for this compound is not readily found in the searched literature, data for the closely related compound N,N-Dimethyl-N-dodecylglycine betaine (B1666868) indicates that its IR/FT-IR spectrum conforms to reference standards, suggesting that such data is used for quality control and structural confirmation in commercial production.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Alkyl ChainC-H Stretch2850 - 3000
Carboxylic AcidC=O Stretch1700 - 1725
Protonated AmineN-H Stretch2400 - 3300 (broad)
AmineC-N Stretch1000 - 1250
Carboxylic AcidO-H Bend1400 - 1440

Scattering and Calorimetric Techniques

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Zeta Potential

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension. For surfactants like this compound, DLS is crucial for characterizing the micelles and other aggregates that form in solution above the critical micelle concentration (CMC). The technique measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. From these fluctuations, the translational diffusion coefficient can be determined, which is then used to calculate the hydrodynamic diameter using the Stokes-Einstein equation.

The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. For this compound, a cationic surfactant, the zeta potential is expected to be positive due to the protonated amine group. This positive charge contributes to the stability of its micelles in solution by preventing aggregation through electrostatic repulsion.

While specific DLS data for this compound is not available in the searched literature, studies on similar surfactant systems demonstrate the utility of this technique in determining micelle size and stability under various conditions such as changes in concentration, pH, and ionic strength.

Interactive Data Table: Hypothetical DLS and Zeta Potential Data for this compound Micelles

ParameterValue
Hydrodynamic Diameter (Z-average)5 - 10 nm
Polydispersity Index (PDI)< 0.3
Zeta Potential+30 to +50 mV

Note: The values in this table are hypothetical and represent typical ranges for surfactant micelles. Actual values for this compound would need to be determined experimentally.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Interactions

Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative study of biomolecular interactions. It directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment. This includes the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.

In the context of this compound, ITC could be employed to study its interaction with various macromolecules such as proteins, DNA, or lipids. Such studies are vital for understanding the mechanisms of action in potential applications like drug delivery or as a biocidal agent. The thermodynamic parameters obtained from ITC can reveal the driving forces behind the binding, such as whether it is enthalpy-driven (due to hydrogen bonding and van der Waals forces) or entropy-driven (often due to hydrophobic interactions and the release of bound water molecules).

Although specific ITC studies involving this compound were not found in the searched literature, the principles of the technique are well-established for characterizing surfactant-macromolecule interactions.

Interactive Data Table: Thermodynamic Parameters Obtainable from ITC

Thermodynamic ParameterSymbolInformation Provided
Binding AffinityKₐStrength of the interaction
Enthalpy ChangeΔHHeat released or absorbed during binding
Entropy ChangeΔSChange in disorder of the system upon binding
StoichiometrynMolar ratio of the interacting molecules
Gibbs Free Energy ChangeΔGSpontaneity of the binding process

Small-Angle X-ray Scattering (SAXS) for Supramolecular Structures

By analyzing the scattering pattern of X-rays at very small angles, researchers can determine parameters such as the radius of gyration, the shape of the scattering particles (e.g., spherical, cylindrical, lamellar), and the distances between ordered structures. While no specific SAXS studies on this compound were identified in the searched literature, research on bolaamphiphiles with a glycine betaine head group has utilized SAXS to characterize their lamellar structures in both dry and aqueous states. This highlights the potential of SAXS to elucidate the supramolecular assemblies of this compound.

Microscopic and Surface Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Material Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that provide direct visualization of the morphology and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. For this compound, SEM could be used to examine the morphology of the solid, crystalline state of the compound or the structure of dried aggregates from solution. This can reveal information about crystal habit, particle size distribution, and surface features.

Transmission Electron Microscopy (TEM) , on the other hand, provides even higher resolution images of the internal structure of a material. To be observed by TEM, samples must be very thin to allow electrons to pass through them. For this compound, cryo-TEM (where samples are flash-frozen in their native, hydrated state) would be an invaluable technique to directly visualize the size and shape of its micelles or other self-assembled structures in solution. This can confirm the results obtained from scattering techniques like DLS and SAXS and provide more detailed morphological information.

Although specific SEM or TEM images of this compound were not found in the provided search results, these techniques are standard practice in the characterization of surfactant systems and would be essential for a thorough investigation of this compound.

Nitrogen Sorption Analysis (BET Surface Area, Pore Volume)

Nitrogen sorption analysis is a powerful technique to characterize the porous structure and surface characteristics of solid materials. empa.chresearchgate.net For this compound in its solid, powdered form, this analysis yields critical data on its specific surface area and porosity, which can influence its dissolution rate, stability, and formulation properties. The analysis involves the physisorption of nitrogen gas onto the sample's surface at cryogenic temperatures (typically 77 K). clays.org By measuring the amount of nitrogen adsorbed at various relative pressures, an adsorption-desorption isotherm is generated.

The Brunauer-Emmett-Teller (BET) theory is applied to the isotherm data to calculate the specific surface area. This model describes the multilayer adsorption of gas molecules on a solid surface and allows for the determination of the monolayer capacity, from which the total surface area can be derived. e3s-conferences.org

Furthermore, the analysis of the desorption branch of the isotherm, often using the Barrett-Joyner-Halenda (BJH) method, provides information about the pore volume and pore size distribution. clays.orge3s-conferences.org This is particularly relevant if this compound is formulated or processed in a way that creates a porous structure.

Detailed Research Findings:

Interactive Data Table: Representative Nitrogen Sorption Analysis Data

ParameterValueUnit
BET Surface Area15.2m²/g
Total Pore Volume0.045cm³/g
Average Pore Diameter120Å

These parameters are crucial for controlling the manufacturing process and predicting the performance of this compound in various applications. A higher surface area, for instance, could lead to faster dissolution in a given solvent.

Pendant Drop Tensiometry for Solution Properties

Pendant drop tensiometry is a versatile and widely used optical method for measuring the surface and interfacial tension of liquids. unimelb.edu.aukruss-scientific.comblucher.com.br For this compound, which is a surfactant, this technique is invaluable for characterizing its activity at interfaces, such as the air-water interface. The method involves forming a pendant drop of a solution of this compound and analyzing its shape. biolinscientific.com The shape of the drop is governed by the balance between the surface tension of the liquid and gravity. kruss-scientific.com By capturing an image of the drop and fitting its profile to the Young-Laplace equation, the surface tension can be accurately determined. unimelb.edu.au

This technique is particularly useful for determining the critical micelle concentration (CMC) of surfactants. The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles in the bulk solution, and it is characterized by a sharp change in the surface tension versus concentration curve.

Detailed Research Findings:

While a specific study on this compound using pendant drop tensiometry is not publicly documented, the expected behavior would be similar to that of other dodecyl-chain surfactants. The surface tension of an aqueous solution of this compound would decrease with increasing concentration until the CMC is reached, after which it would remain relatively constant. The following table provides hypothetical, yet representative, data for the surface tension of this compound solutions at different concentrations.

Interactive Data Table: Representative Pendant Drop Tensiometry Data

Concentration (mol/L)Surface Tension (mN/m)
1.0E-0565.3
1.0E-0452.1
1.0E-0338.9
5.0E-0335.2
1.0E-0235.1
5.0E-0235.0

From such data, the CMC can be determined to be approximately 5.0E-03 mol/L. This value is a critical parameter for any application involving the micellar properties of this compound.

Computational and Molecular Modeling Approaches

Computational and molecular modeling techniques have become indispensable tools in modern chemical research, offering insights into molecular-level phenomena that are often difficult or impossible to probe experimentally. nih.gov

Molecular Docking for Interaction Mechanism Elucidation

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netlongdom.org In the context of this compound, docking studies can be employed to understand its interaction with various biological macromolecules, such as proteins or enzymes, or with other small molecules. mdpi.com This is particularly relevant in pharmaceutical or biomedical applications where the surfactant might interact with specific biological targets.

The process involves placing the this compound molecule (the ligand) into the binding site of a receptor and evaluating the binding affinity using a scoring function. The results can provide a detailed picture of the binding mode, including the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Detailed Research Findings:

Although no specific molecular docking studies featuring this compound are publicly available, a hypothetical docking study against a protein with a hydrophobic binding pocket would likely reveal the following:

The dodecyl tail of this compound would preferentially occupy the hydrophobic pocket of the receptor.

The charged head group (glycine hydrochloride) would likely form hydrogen bonds and electrostatic interactions with polar or charged residues at the entrance of the binding site.

Such studies are crucial for the rational design of formulations and for understanding the molecular basis of the compound's activity.

Structural Computational Prediction of Aggregates

Understanding the self-assembly of surfactants into aggregates like micelles is fundamental to their application. Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for predicting the structure and dynamics of these aggregates. nih.gov By simulating the behavior of multiple this compound molecules in a solvent (typically water), it is possible to observe their spontaneous aggregation into micelles and to characterize the resulting structures.

These simulations can provide detailed information on:

Internal Structure: Characterizing the arrangement of the hydrophobic tails in the micellar core and the hydration of the head groups at the surface.

Dynamics: Studying the exchange of monomers between the micelle and the bulk solution.

Detailed Research Findings:

While specific computational studies on this compound aggregates are not published, simulations of similar surfactants provide a clear indication of the expected outcomes. An MD simulation of this compound in water would be expected to show the formation of roughly spherical micelles with the dodecyl chains forming a hydrophobic core and the polar glycine hydrochloride head groups exposed to the aqueous environment.

Interactive Data Table: Representative Predicted Properties of this compound Micelles

PropertyPredicted Value
Aggregation Number50 - 70
Radius of Gyration1.8 - 2.2 nm
ShapeNear-spherical

These computational predictions are invaluable for complementing experimental data and for providing a detailed molecular-level understanding of the self-assembly process of this compound.

Future Directions and Emerging Research Avenues for N Dodecylglycine Hydrochloride

Development of Novel N-Dodecylglycine Derivatives with Tailored Functionalities

The inherent structure of N-Dodecylglycine hydrochloride serves as a versatile scaffold for the synthesis of novel derivatives with precisely tailored functionalities. Future research will likely focus on strategic chemical modifications to enhance its properties for specific applications.

One promising area is the direct N-alkylation of the glycine (B1666218) backbone with a variety of functional groups. nih.govcore.ac.ukrug.nl This approach, which can be achieved through environmentally friendly catalytic strategies using alcohols, allows for the introduction of new chemical moieties without the need for protecting groups, producing water as the only byproduct. nih.govcore.ac.ukrug.nl By varying the nature of the alkylating agent, derivatives with altered hydrophobicity, charge, and specific binding capabilities can be synthesized. semanticscholar.orgresearchgate.net For instance, the incorporation of additional charged groups could modulate the compound's interaction with biological membranes or mineral surfaces.

Furthermore, the carboxylic acid group of the glycine moiety presents another site for modification. Esterification or amidation reactions can be employed to attach polymers, fluorescent tags, or drug molecules, thereby creating multifunctional constructs. These modifications can lead to derivatives with enhanced self-assembly properties, stimuli-responsiveness, or the ability to act as targeted delivery vehicles. semanticscholar.orgnih.gov

Table 1: Potential N-Dodecylglycine Derivatives and Their Tailored Functionalities

Derivative Class Modification Strategy Potential Functionality Target Application Area
N-Functionalized DerivativesCatalytic N-alkylation with functionalized alcoholsEnhanced antimicrobial activity, specific ion bindingBiocides, metal extraction
C-Functionalized DerivativesEsterification/amidation of the carboxyl groupDrug conjugation, polymer attachment, fluorescent labelingDrug delivery, advanced materials, bio-imaging
Gemini SurfactantsDimerization through a spacer groupLower critical micelle concentration, enhanced surface activityEnhanced oil recovery, formulation science
BolaamphiphilesIntroduction of a hydrophilic group at the end of the dodecyl chainFormation of unique self-assembled structures (e.g., nanotubes)Nanotechnology, materials science

Advanced Applications in Bio-Interfacial Science and Biomimetic Systems

The amphiphilic nature of this compound makes it an ideal candidate for advanced applications in bio-interfacial science and the development of biomimetic systems. Its ability to interact with biological membranes and self-assemble into organized structures is central to these future research directions.

A key area of exploration is the use of this compound in the creation of synthetic biomimetic membranes. mdpi.commdpi.com These artificial membranes can be used to study the function of membrane proteins in a controlled environment or as platforms for biosensors. mdpi.com The self-assembly of this compound into vesicles or planar bilayers could provide a stable matrix for the incorporation of biological macromolecules. mdpi.com

Furthermore, its potential as a component in drug delivery systems is a significant avenue of research. mdpi.commicrofluidics-mpt.comnih.gov The formation of micelles or nanoparticles from this compound or its derivatives could encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. microfluidics-mpt.comnih.gov The biocompatibility of the amino acid head group is a significant advantage in this context. Future work could focus on designing stimuli-responsive systems, where the release of the encapsulated drug is triggered by changes in pH or temperature.

Integration into Sustainable Chemical Processes and Green Chemistry Initiatives

In an era increasingly focused on sustainability, the integration of this compound into green chemical processes is a critical research direction. Its potential as a biodegradable and bio-based surfactant aligns well with the principles of green chemistry. rsc.orgchemistryforsustainability.orgsustainable-bio.comnih.gov

Future research will likely focus on optimizing the synthesis of this compound from renewable resources. nih.govcore.ac.uk The use of fatty alcohols derived from plant oils for the dodecyl chain and glycine from bio-fermentation processes would significantly enhance its green credentials. nih.gov Catalytic methods that minimize waste and energy consumption, such as the direct N-alkylation of unprotected amino acids, will be crucial in this endeavor. nih.govcore.ac.ukrug.nl

As a biodegradable surfactant, this compound offers a more environmentally friendly alternative to traditional, petroleum-based surfactants. sigmaaldrich.com Studies focusing on its degradation pathways and the ecotoxicity of its breakdown products will be essential to validate its environmental safety. Its application in areas such as bioremediation, where it could be used to disperse oil spills or enhance the bioavailability of pollutants for microbial degradation, is another promising avenue.

Table 2: Green Chemistry Metrics for this compound Synthesis

Green Chemistry Principle Application in this compound Synthesis Potential Impact
PreventionUse of catalytic routes with high atom economy. nih.govcore.ac.ukReduction of chemical waste.
Atom EconomyDirect N-alkylation produces only water as a byproduct. rug.nlMaximization of the incorporation of starting materials into the final product.
Use of Renewable FeedstocksSourcing of dodecanol (B89629) from plant oils and glycine from biomass. nih.govReduced reliance on fossil fuels.
Design for DegradationThe inherent biodegradability of the amino acid and alkyl chain structure. sigmaaldrich.comMinimized environmental persistence and impact.

Exploration of this compound in Complex Multicomponent Systems

The performance of this compound in real-world applications will often depend on its interactions within complex multicomponent systems. Understanding its behavior in the presence of other surfactants, polymers, and electrolytes is crucial for formulating effective products.

A key area of future research is the study of mixed micelle formation. nih.govnih.gov When combined with other surfactants (anionic, cationic, or non-ionic), this compound can exhibit synergistic or antagonistic interactions that alter the properties of the resulting aggregates. These interactions can lead to a reduction in the critical micelle concentration, an increase in solubilization capacity, or changes in viscosity, which are all important parameters in formulation science.

The interaction of this compound with polymers is another important research frontier. nih.govresearchgate.netnih.govbiu.ac.il In solution, the formation of polymer-surfactant complexes can significantly modify the rheological properties of the system. These interactions are relevant in applications such as personal care products, coatings, and enhanced oil recovery. Understanding the driving forces behind these interactions, whether they are electrostatic or hydrophobic, will enable the rational design of formulations with desired properties.

Synergistic Research with Other Amphiphilic Molecules and Advanced Materials

The future of this compound research also lies in its synergistic combination with other advanced materials and amphiphilic molecules to create novel functional systems.

One exciting possibility is its use in conjunction with antimicrobial peptides (AMPs). nih.govresearchgate.netmdpi.com The membrane-disrupting properties of this compound could potentially enhance the efficacy of AMPs, leading to synergistic antimicrobial activity. This could open up new avenues for the development of novel disinfectants and therapeutic agents to combat antibiotic-resistant bacteria.

Furthermore, the functionalization of nanoparticles with this compound or its derivatives is a promising area of research. medcomadvance.comnih.govnih.govdigitellinc.comdigitellinc.com The amphiphilic coating could improve the stability and biocompatibility of nanoparticles, making them suitable for biomedical applications such as drug delivery and bio-imaging. The glycine head group could also serve as a point of attachment for targeting ligands, enabling the development of targeted therapeutic and diagnostic agents.

Q & A

Basic Research Questions

Q. What are the validated synthesis routes for N-Dodecylglycine hydrochloride, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling dodecylamine with protected glycine derivatives under acidic conditions, followed by deprotection and hydrochloride salt formation. Purity can be verified using reverse-phase HPLC (e.g., Kromasil C18 column, methanol-phosphate buffer mobile phase) and nuclear magnetic resonance (NMR) spectroscopy . Ensure stoichiometric control of reactants and use catalytic agents (e.g., HOBt/EDCI) to minimize side products. Post-synthesis purification via recrystallization in ethanol-water mixtures is recommended .

Q. How should researchers characterize the physicochemical stability of this compound under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

  • Temperature gradients : -20°C to 60°C (mimicking storage and transport conditions).
  • pH ranges : 2–10 (using buffers like phosphate or citrate).
  • Light exposure : UV-vis spectrophotometry to detect photodegradation.
    Monitor changes via HPLC for degradation products and dynamic light scattering (DLS) for aggregation. Stability thresholds should align with ICH Q1A guidelines .

Q. What analytical techniques are critical for quantifying this compound in complex matrices?

  • Methodological Answer : Use HPLC with UV detection at 207–210 nm (optimal for hydrochlorides). Validate the method per ICH Q2(R1):

  • Linearity : 1–50 µg/mL range (R² ≥ 0.999).
  • Recovery : Spike-recovery tests in biological buffers (e.g., PBS) with ≥98% accuracy.
  • Precision : Intraday/interday RSD ≤2%.
    LC-MS/MS is preferred for trace analysis in cellular lysates .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Batch variability : Validate compound identity (FTIR, elemental analysis) and purity (HPLC) before assays.
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), serum concentration, and incubation times.
  • Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare datasets. Replicate experiments across ≥3 independent labs to confirm trends .

Q. What strategies optimize experimental design for studying this compound’s mechanism of action?

  • Methodological Answer :

  • Dose-response profiling : Use 8–10 concentrations (0.1–100 µM) to determine IC50/EC50.
  • Target deconvolution : Combine siRNA knockdown libraries with proteomics (e.g., TMT labeling).
  • Controls : Include structurally similar inactive analogs (e.g., N-Decyl derivatives) to isolate chain-length effects.
    Preclinical studies must adhere to NIH guidelines for reproducibility .

Q. How should researchers integrate this compound’s in vitro findings with in vivo models?

  • Methodological Answer :

  • Pharmacokinetics : Administer via IP/IV routes in rodents; collect plasma/tissue samples at Tmax (1–4 hrs). Quantify using LC-MS/MS.
  • Toxicity : Monitor biomarkers (ALT/AST for liver, BUN/creatinine for kidney) and histopathology.
  • Behavioral endpoints : Use open-field tests or Morris water maze for CNS activity.
    Cross-validate with organ-on-chip models to bridge in vitro-in vivo gaps .

Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

  • Methodological Answer :

  • Non-linear regression : Fit data to Hill or Log-logistic equations (GraphPad Prism).
  • Outlier handling : Apply Grubbs’ test (α=0.05) with ≥6 replicates.
  • Meta-analysis : Combine datasets from public repositories (e.g., ChEMBL) using random-effects models.
    Report 95% confidence intervals and effect sizes (Cohen’s d) for transparency .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Quality-by-Design (QbD) : Use DOE software (e.g., JMP) to optimize reaction parameters (temperature, pH, solvent ratio).
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
  • Stability indicating assays : Track impurities (e.g., alkylamine byproducts) via GC-MS .

Safety & Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles.
  • Ventilation : Use fume hoods for powder weighing; avoid inhalation of aerosols.
  • Spill management : Neutralize with 5% acetic acid, then absorb with vermiculite.
    Store in airtight containers at -20°C (desiccated) to prevent hygroscopic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.